N-(Methylsulfonyl)-N-Phenyl-L-Alanine
Description
N-(Methylsulfonyl)-N-Phenyl-L-Alanine (C₁₀H₁₃NO₄S) is a modified amino acid derivative featuring a methylsulfonyl group attached to the nitrogen atom of L-alanine, which is further substituted with a phenyl ring. This compound has garnered attention in structural biology for its role as a fragment inhibitor of AmpC beta-lactamase, as demonstrated in crystallographic studies . Its molecular structure combines the chiral center of L-alanine with the electron-withdrawing methylsulfonyl group, which enhances its binding affinity to enzymatic active sites.
Properties
CAS No. |
1610362-10-1; 474006-22-9; 99076-56-9 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 |
IUPAC Name |
(2S)-2-(N-methylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-8(10(12)13)11(16(2,14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
RIWCJTAAIOCFTR-QMMMGPOBSA-N |
SMILES |
CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural and functional differences between N-(Methylsulfonyl)-N-Phenyl-L-Alanine and analogous compounds:
Physical and Chemical Properties
| Property | This compound | N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine |
|---|---|---|---|
| Molecular Weight (g/mol) | 243.29 | 273.31 | 271.33 |
| Predicted Density (g/cm³) | 1.35–1.40 | 1.32–1.38 | 1.298 |
| Boiling Point (°C) | ~450 (decomposes) | ~460 (decomposes) | 450.6 (predicted) |
| Acid Dissociation Constant (pKa) | ~3.5 | ~3.3 (carboxylic acid) | 3.52 (predicted) |
Research Findings
- Crystallographic Data : The crystal structure of this compound (PDB: 4KZB) reveals binding to AmpC beta-lactamase at 1.37 Å resolution, with critical interactions involving the sulfonyl oxygen and phenyl ring .
- Agrochemical Derivatives: Compounds like Metalaxyl-M (C₁₅H₂₁NO₄) demonstrate the importance of esterification for systemic translocation in plants, a feature absent in non-esterified analogs .
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